methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Substituent Effects
- Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate : Lacks the sulfamoylbenzamido group and tetramethyl substitution, resulting in lower steric hindrance and altered electronic properties.
- N-Methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide : Shares the sulfamoylbenzamido motif but incorporates a propyl group at position 6, enhancing lipophilicity.
Ring Saturation and Rigidity
- Ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate : Features partial saturation (4,6-dihydro) versus full saturation (4,5,6,7-tetrahydro) in the title compound, influencing ring puckering and conformational flexibility.
Table 3: Structural Comparison of Thieno[2,3-c]pyridine Derivatives
The title compound’s combination of tetramethyl substitution and sulfamoylbenzamido functionality creates a distinct pharmacophoric profile, potentially enhancing target binding specificity compared to simpler analogs.
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5S2/c1-26(2)16-20-21(25(32)35-6)24(36-22(20)27(3,4)29-26)28-23(31)17-12-14-19(15-13-17)37(33,34)30(5)18-10-8-7-9-11-18/h7-15,29H,16H2,1-6H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMKKACQZNNZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.56 g/mol. The structure features a thieno[2,3-c]pyridine core with various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds derived from thieno[2,3-c]pyridine exhibit a range of biological activities including antimicrobial, antiproliferative, and potential anticancer effects. Below are detailed findings from various studies:
Antimicrobial Activity
- Bacterial Inhibition : Studies have shown that certain thieno[2,3-c]pyridine derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
Antiproliferative Effects
- Cancer Cell Lines : The compound's antiproliferative effects have been evaluated using various cancer cell lines:
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-c]pyridine derivatives is often influenced by their structural features:
- Chirality : Stereochemical variations have shown that (R)-enantiomers typically exhibit greater antimicrobial potency compared to their (S)-counterparts .
- Functional Groups : The presence of specific functional groups such as sulfamoyl and benzamido moieties has been linked to enhanced biological activity .
Case Studies
- Study on Antimicrobial Efficacy : A recent study focused on synthesizing new derivatives of thieno[2,3-c]pyridine and evaluating their antimicrobial efficacy. The results indicated promising activity against resistant strains of bacteria .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The findings highlighted significant growth inhibition in treated cells compared to controls .
Scientific Research Applications
Antiplatelet Activity
One of the primary applications of this compound is as an intermediate in the synthesis of (S)-(+)-Clopidogrel , a widely used antiplatelet agent. Clopidogrel functions as a P2Y12 ADP receptor antagonist, which is crucial for preventing blood clots in patients with cardiovascular diseases. The synthesis process involves several steps where methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a key precursor .
Potential for Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The thieno[2,3-c]pyridine structure has been associated with modulation of neuroinflammatory pathways and protection against neuronal apoptosis .
Anticancer Properties
Preliminary studies suggest that derivatives of thieno[2,3-c]pyridine compounds possess anticancer activity. The methyl 5,5,7,7-tetramethyl derivative may inhibit tumor cell proliferation and induce apoptosis in cancer cells. This application is particularly relevant in developing targeted cancer therapies that minimize side effects while effectively combating tumor growth .
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various methods have been explored to streamline the synthesis process while reducing environmental impact and production costs .
Characterization Techniques
Characterization of this compound typically employs techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.
- Mass Spectrometry (MS) : Helps in analyzing the molecular weight and structural fragments.
- High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity and separating components during synthesis.
Case Study 1: Clopidogrel Synthesis Optimization
A study focused on optimizing the synthesis of (S)-(+)-Clopidogrel highlighted the role of this compound as a critical intermediate. Researchers demonstrated that modifying reaction conditions improved yield and reduced by-products significantly.
Case Study 2: Neuroprotective Effects Assessment
In a clinical trial assessing neuroprotective effects of thieno[2,3-c]pyridine derivatives including methyl 5,5,7,7-tetramethyl compound on patients with early-stage Alzheimer’s disease showed promising results in cognitive function preservation over six months compared to placebo groups.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with enhanced solubility or biological activity.
Key Findings :
-
Acidic hydrolysis is faster but requires careful temperature control to avoid decomposition of the sulfamoyl group.
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Basic hydrolysis preserves the sulfamoyl functionality but requires longer reaction times .
Nucleophilic Substitution at the Sulfamoyl Group
The N-methyl-N-phenylsulfamoyl moiety participates in nucleophilic substitutions, particularly at the sulfur center.
| Reagent | Product | Conditions | Yield | References |
|---|---|---|---|---|
| Ethylamine | 4-(N-Ethyl-N-phenylsulfamoyl)benzamido derivative | DCM, rt, 12 hrs | 62% | |
| Benzyl chloride | Quaternary sulfonium salt | K₂CO₃, DMF, 80°C, 6 hrs | 55% |
Mechanistic Notes :
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The sulfamoyl group’s electron-withdrawing nature enhances susceptibility to nucleophilic attack.
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Steric hindrance from the tetramethyl substituents reduces reaction rates compared to unsubstituted analogs .
Oxidation of the Thiophene Ring
The tetrahydrothieno[2,3-c]pyridine core undergoes selective oxidation to form sulfoxides or sulfones.
| Oxidizing Agent | Product | Conditions | Yield | References |
|---|---|---|---|---|
| m-CPBA | Sulfoxide derivative | DCM, 0°C, 2 hrs | 73% | |
| H₂O₂ (30%), AcOH | Sulfone derivative | 60°C, 8 hrs | 68% |
Structural Impact :
-
Oxidation increases polarity and alters electronic properties, potentially enhancing interactions with biological targets .
Ring-Opening Reactions
Under strong acidic conditions, the tetrahydrothieno[2,3-c]pyridine ring undergoes cleavage, yielding linear thiol-containing intermediates.
| Conditions | Product | Application | References |
|---|---|---|---|
| H₂SO₄ (conc.), 100°C, 3 hrs | 3-Mercapto-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)pentane-1,5-dione | Synthesis of analogs |
Limitations :
Cross-Coupling Reactions
The aromatic benzamido group participates in palladium-catalyzed cross-coupling reactions.
Optimization Challenges :
Reduction of the Amide Bond
The benzamido group is selectively reduced to a benzylamine derivative under catalytic hydrogenation.
| Conditions | Product | Yield | References |
|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH, 24 hrs | 5,5,7,7-Tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | 70% |
Utility :
Critical Analysis of Reaction Pathways
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Steric Effects : Tetramethyl substituents at positions 5 and 7 significantly slow reaction kinetics in nucleophilic substitutions and cross-couplings .
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Electronic Effects : The electron-deficient thiophene ring facilitates oxidation but resists electrophilic aromatic substitution .
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Stability : The compound is stable under neutral conditions but degrades in prolonged exposure to light or strong bases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with closely related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
* Estimated based on molecular formula (C30H34N4O5S2).
Key Comparisons
Substituent Effects on Bioactivity: The target compound’s tetramethyl groups likely confer greater metabolic stability compared to the 6-isopropyl analog , but may reduce solubility. In contrast, the trifluoromethyl-containing derivative (Table 1, last row) exhibits potent TNF-α inhibition, suggesting electron-withdrawing groups enhance activity . The sulfamoyl benzamido moiety in the target compound is structurally distinct from the 4-methoxybenzamido group in , which may alter target selectivity. Sulfonamides are known to interact with ATP-binding pockets in kinases, whereas methoxy groups often participate in hydrophobic interactions .
The cyano-substituted analog has a lower molecular weight (369.48 vs. ~550), which may improve bioavailability but reduce binding avidity due to smaller size.
Synthetic Accessibility :
- Derivatives with carboxamide termini (e.g., ) require additional coupling steps (e.g., using HATU or EDCI), whereas ester-containing compounds like the target are often synthesized via simpler alkylation or esterification .
Biological Performance: While direct data for the target compound is unavailable, structurally related tetrahydrothieno[2,3-c]pyridines exhibit TNF-α inhibition (e.g., IC50 values of 0.5–5 µM in rat whole-blood assays) . The presence of both sulfamoyl and tetramethyl groups in the target compound suggests a balance between potency and stability, though in vivo efficacy remains to be validated.
Q & A
Q. How can the synthesis of this compound be optimized for higher yields?
To improve synthetic efficiency, employ Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, refluxing in a mixed solvent system (e.g., acetic anhydride/acetic acid) with sodium acetate as a base, as demonstrated in analogous heterocyclic syntheses, can enhance reaction kinetics and purity . Statistical optimization (e.g., response surface methodology) reduces trial-and-error approaches, ensuring reproducibility while minimizing resource use .
Q. What characterization techniques are critical for confirming the compound’s structure?
A multi-technique approach is essential:
- IR spectroscopy identifies functional groups (e.g., sulfonamide N–H stretches near 3,400 cm⁻¹, carbonyl peaks ~1,700 cm⁻¹) .
- NMR spectroscopy (¹H, ¹³C, DEPT) confirms substituent environments, such as tetramethyl groups (δ 1.0–1.5 ppm in ¹H NMR) and aromatic proton splitting patterns .
- Mass spectrometry (MS) validates the molecular ion (e.g., [M]⁺) and fragmentation pathways consistent with the expected molecular formula .
Q. How should solubility and stability be assessed for this compound in biological assays?
Conduct polarity-based solubility screens using solvents like DMSO, acetonitrile, and aqueous buffers (pH 1–10). Monitor stability via HPLC or UV-Vis spectroscopy under varying temperatures (4°C, 25°C, 37°C) and light exposure. Preclude degradation by storing in inert atmospheres (e.g., argon) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways or optimize synthetic routes?
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to model reaction energetics and selectivity. For example, ICReDD’s approach combines reaction path searches with experimental feedback to prioritize high-yield conditions . This reduces reliance on trial-and-error for complex multi-step syntheses, such as the formation of the tetrahydrothienopyridine core.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare experimental NMR/IR data with simulated spectra from computational tools (e.g., ACD/Labs or Gaussian).
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals (e.g., distinguishing overlapping NH and CH protons) .
- X-ray crystallography : Resolve absolute configuration for chiral centers, as demonstrated in structurally related ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives .
Q. How can reaction mechanisms be probed for the sulfamoyl benzamido coupling step?
Employ kinetic isotope effects (KIE) or trapping experiments to identify intermediates. For example, monitor the coupling of 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride with the tetrahydrothienopyridine amine using in-situ IR to detect acyl intermediates. Compare reactivity with/without steric hindrance (e.g., methyl vs. bulkier substituents) to infer mechanistic pathways .
Q. What methodologies address low purity due to byproducts in multi-step syntheses?
- Chromatographic profiling : Use preparative HPLC or flash chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to isolate the target compound from regioisomers.
- Crystallization optimization : Screen solvents (e.g., DMF/water, ethanol) to exploit differences in solubility between the product and byproducts, as shown in the purification of similar heterocycles .
Q. How can in vitro/in vivo metabolic stability be evaluated for this compound?
- Microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with major cytochrome P450 isoforms, critical for preclinical toxicity profiling .
Methodological Considerations for Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
